(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral amino ketone derivative characterized by a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino group. Its molecular formula is C₁₉H₂₉N₃O, with a molar mass of 315.46 g/mol . The stereospecific (S)-configuration at the amino-bearing carbon and the rigid cyclopropyl moiety are critical to its structural identity.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-12-6-9-18(14-22)23(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXQIWHPUPJLV-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the benzyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Benzyl halides or benzyl alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Neuroscience
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been investigated for its potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly involving dopamine and serotonin receptors. This compound may serve as a lead structure for developing new treatments for neurological disorders such as depression and schizophrenia.
Medicinal Chemistry
The compound's unique piperidine and cyclopropyl moieties suggest potential activity as a pharmacological agent. Researchers are exploring its efficacy in treating conditions that require modulation of central nervous system pathways. The structure allows for modifications that could enhance bioavailability and selectivity towards specific targets.
Analytical Chemistry
Due to its complex structure, this compound serves as an important reference compound in analytical chemistry. It can be used in the development of analytical methods such as chromatography and mass spectrometry for detecting similar compounds in biological samples.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Neurotransmitter Modulation | Investigated the effects of similar piperidine derivatives on serotonin receptors | Found significant modulation of receptor activity, suggesting potential therapeutic effects |
| Synthesis and Characterization | Focused on synthesizing derivatives of this compound | Developed several analogs with improved potency and selectivity |
| Pharmacokinetic Studies | Evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds | Identified favorable ADME properties that support further development |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the amino group are likely involved in binding to these targets, while the cyclopropyl and benzyl groups may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Below is a comparative analysis based on available evidence:
Key Structural Analogues
Comparative Analysis
Cyclopropyl vs. Isopropyl Substituent
- Cyclopropyl Group (Target Compound) : The three-membered cyclopropane ring introduces rigidity and moderate lipophilicity. Its strain energy may enhance metabolic stability compared to bulkier substituents .
Methyl Substituent (C₁₈H₂₈N₃O)
- The smaller methyl group reduces steric hindrance, possibly enhancing solubility and bioavailability. However, this may compromise target selectivity due to weaker van der Waals interactions .
Positional Isomerism (C₂₁H₃₃N₃O)
- The 2-position isomer (vs. 3-position in the target compound) alters the spatial arrangement of the benzyl-cyclopropyl-amino group. This could disrupt piperidine ring conformation, affecting interactions with enzymes or receptors .
Theoretical Implications for Drug Design
- Lipophilicity : Cyclopropyl-containing compounds balance lipophilicity and metabolic stability, making them favorable for CNS-targeting drugs.
- Steric Effects : Bulkier groups (e.g., isopropyl) may improve binding specificity but reduce intestinal permeability, as suggested by studies on related compounds .
Biological Activity
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 301.43 g/mol. Its structure includes a piperidine ring, which is significant for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.43 g/mol |
| CAS Number | 1353994-35-0 |
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperidine moiety is known to enhance binding affinity to certain receptors, which could explain its observed biological effects.
Antidepressant Effects
A study investigating the antidepressant potential of related compounds found that modifications in the piperidine structure significantly impacted their efficacy in animal models of depression. The compound's structural similarity suggests a potential for similar effects, potentially through serotonin or norepinephrine reuptake inhibition.
Antinociceptive Properties
The compound has been evaluated for its analgesic properties. In preclinical studies, it demonstrated significant antinociceptive effects in rodent models, suggesting a mechanism involving modulation of pain pathways.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the importance of compounds that can inhibit oxidative stress and inflammation in neuronal tissues. Preliminary data suggest that this compound may exhibit such protective effects, though further studies are needed to elucidate the exact mechanisms involved.
Case Studies
Several studies have explored the pharmacological profiles of compounds structurally related to this compound:
- Study on Antidepressant Activity : A series of piperidine derivatives were synthesized and tested for their ability to inhibit serotonin reuptake. Compounds with similar structures showed promising results with IC50 values in the low nanomolar range .
- Analgesic Activity Assessment : In a model assessing pain relief, related compounds exhibited significant reductions in pain response scores compared to controls, indicating potential therapeutic applications for pain management .
- Neuroprotection Research : A study focused on neuroprotective agents found that certain derivatives could reduce markers of oxidative stress in neuronal cultures, suggesting that this compound may share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
